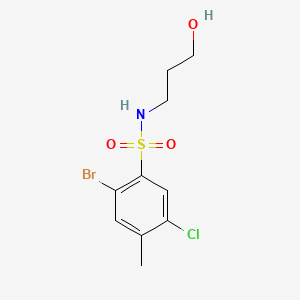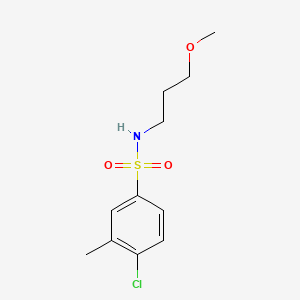
4-Benzofuranmethanol
Overview
Description
4-Benzofuranmethanol is an organic compound that belongs to the class of benzofurans, which are characterized by a benzene ring fused to a furan ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Benzofuran derivatives are known for their diverse biological activities, making them valuable in drug discovery and development.
Mechanism of Action
Target of Action
4-Benzofuranmethanol, also known as Benzofuran-4-ylmethanol, is a benzofuran derivative. Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
For instance, some benzofuran derivatives have anti-hepatitis C virus activity and have been developed and utilized as anticancer agents .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Analysis
Biochemical Properties
Benzofuran-4-ylmethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between Benzofuran-4-ylmethanol and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, Benzofuran-4-ylmethanol has been shown to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
Benzofuran-4-ylmethanol exerts various effects on different types of cells and cellular processes. In cancer cells, it has been found to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anti-cancer therapies. The compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation. Furthermore, Benzofuran-4-ylmethanol has been shown to affect gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Benzofuran-4-ylmethanol involves its interaction with various biomolecules at the molecular level. The compound can bind to enzyme active sites, leading to enzyme inhibition or activation. For example, Benzofuran-4-ylmethanol has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzofuran-4-ylmethanol have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Benzofuran-4-ylmethanol is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to Benzofuran-4-ylmethanol has been associated with sustained changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of Benzofuran-4-ylmethanol vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and anti-oxidative activities. At higher doses, Benzofuran-4-ylmethanol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are diminished, and adverse effects become prominent at higher concentrations. These findings underscore the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Benzofuran-4-ylmethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases. These metabolic pathways influence the compound’s bioavailability, distribution, and elimination, as well as its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of Benzofuran-4-ylmethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cells, Benzofuran-4-ylmethanol can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
Benzofuran-4-ylmethanol exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, depending on the cell type and experimental conditions. Targeting signals and post-translational modifications play a crucial role in directing Benzofuran-4-ylmethanol to specific compartments or organelles. The subcellular localization of the compound can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-4-ylmethanol typically involves the introduction of a hydroxymethyl group to the benzofuran core. One common method is the reduction of benzofuran-4-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of benzofuran-4-ylmethanol may involve catalytic hydrogenation processes or other scalable synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale .
Chemical Reactions Analysis
Types of Reactions: 4-Benzofuranmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form benzofuran-4-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form benzofuran-4-ylmethane using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products:
Oxidation: Benzofuran-4-carboxylic acid.
Reduction: Benzofuran-4-ylmethane.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
4-Benzofuranmethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the production of polymers, dyes, and other materials.
Comparison with Similar Compounds
Benzofuran: The parent compound, lacking the hydroxymethyl group.
Benzofuran-2-ylmethanol: A positional isomer with the hydroxymethyl group at the 2-position.
Benzofuran-4-carboxylic acid: An oxidized derivative of benzofuran-4-ylmethanol.
Uniqueness: 4-Benzofuranmethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
cyclopenta[b]pyran-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-8-5-4-7-2-1-3-9(7)11-8/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEJTTGEIISOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C(OC2=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742415 | |
| Record name | (Cyclopenta[b]pyran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173470-67-2 | |
| Record name | (Cyclopenta[b]pyran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170932.png)
![4-[(4-bromo-3-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170936.png)


